molecular formula C14H18N2O3 B179880 tert-Butyl 2-oxo-2,3-dihydro-1H-benzo[e][1,4]diazepine-4(5H)-carboxylate CAS No. 179686-66-9

tert-Butyl 2-oxo-2,3-dihydro-1H-benzo[e][1,4]diazepine-4(5H)-carboxylate

Cat. No. B179880
Key on ui cas rn: 179686-66-9
M. Wt: 262.3 g/mol
InChI Key: JWEGFNFVTHGYLT-UHFFFAOYSA-N
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Patent
US08455479B2

Procedure details

To a solution of [(2-amino-benzyl)-tert-butoxycarbonyl-amino]acetic acid methyl ester (640 mg, 2.18 mmol) in toluene (30 mL), was added HOBT (177 mg, 1.31 mmol). The reaction mixture was heated at 100° C. for 24 h. After the completion of reaction, as confirmed by TLC, the solvent was removed in vacuo to afford the crude compound, which was purified by column chromatography (silica gel, 7:13 EtOAc:Pet. Ether) to afford pure 2-oxo-1,2,3,5-tetrahydro-benzo[e][1,4]diazepine-4-carboxylic acid tert-butyl ester: (350 mg, 61%) as a solid.
Name
[(2-amino-benzyl)-tert-butoxycarbonyl-amino]acetic acid methyl ester
Quantity
640 mg
Type
reactant
Reaction Step One
Name
Quantity
177 mg
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=O)[CH2:4][N:5]([CH2:13][C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][C:15]=1[NH2:20])[C:6]([O:8][C:9]([CH3:12])([CH3:11])[CH3:10])=[O:7].C1C=CC2N(O)N=NC=2C=1>C1(C)C=CC=CC=1>[C:9]([O:8][C:6]([N:5]1[CH2:13][C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][C:15]=2[NH:20][C:3](=[O:2])[CH2:4]1)=[O:7])([CH3:12])([CH3:11])[CH3:10]

Inputs

Step One
Name
[(2-amino-benzyl)-tert-butoxycarbonyl-amino]acetic acid methyl ester
Quantity
640 mg
Type
reactant
Smiles
COC(CN(C(=O)OC(C)(C)C)CC1=C(C=CC=C1)N)=O
Name
Quantity
177 mg
Type
reactant
Smiles
C=1C=CC2=C(C1)N=NN2O
Name
Quantity
30 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After the completion of reaction
CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
to afford the crude compound, which
CUSTOM
Type
CUSTOM
Details
was purified by column chromatography (silica gel, 7:13 EtOAc:Pet. Ether)

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CC(NC2=C(C1)C=CC=C2)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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